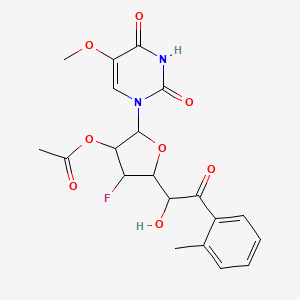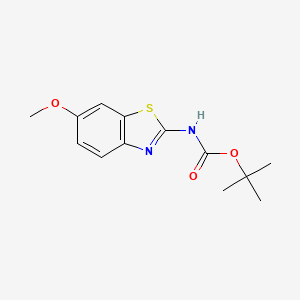
H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-DL-gGlu-DL-Cys(1)-Gly-OHH-DL-Glu-DL-Cys(1)-Gly-OH is a synthetic peptide compound It is composed of a sequence of amino acids, including glutamic acid, cysteine, and glycine
准备方法
合成路线和反应条件
H-DL-谷氨酰-DL-半胱氨酸(1)-甘氨酸-OH.H-DL-谷氨酰-DL-半胱氨酸(1)-甘氨酸-OH 的合成通常涉及固相肽合成 (SPPS)。该方法允许将氨基酸按顺序添加到连接到固体树脂上的不断增长的肽链中。该过程包括以下步骤:
氨基酸活化: 每种氨基酸使用碳二亚胺或脲盐等试剂进行活化。
偶联: 活化的氨基酸偶联到树脂上不断增长的肽链。
脱保护: 去除氨基酸上的保护基团,以便进行下一个偶联步骤。
裂解: 使用强酸(如三氟乙酸 (TFA))将完成的肽从树脂中裂解下来。
工业生产方法
在工业环境中,H-DL-谷氨酰-DL-半胱氨酸(1)-甘氨酸-OH.H-DL-谷氨酰-DL-半胱氨酸(1)-甘氨酸-OH 的生产可能涉及大规模 SPPS 或溶液相合成。方法的选择取决于产量、纯度和成本效益等因素。
化学反应分析
反应类型
H-DL-谷氨酰-DL-半胱氨酸(1)-甘氨酸-OH.H-DL-谷氨酰-DL-半胱氨酸(1)-甘氨酸-OH 可以进行各种化学反应,包括:
氧化: 半胱氨酸残基可以被氧化形成二硫键。
还原: 二硫键可以还原回游离巯基。
取代: 氨基酸残基可以被其他官能团取代。
常见试剂和条件
氧化: 过氧化氢或碘可以用作氧化剂。
还原: 二硫苏糖醇 (DTT) 或 β-巯基乙醇是常见的还原剂。
取代: 各种试剂,如卤代烷或酰氯,可用于取代反应。
形成的主要产物
氧化: 形成二硫键连接的肽。
还原: 再生游离巯基。
取代: 具有新官能团的修饰肽。
科学研究应用
H-DL-谷氨酰-DL-半胱氨酸(1)-甘氨酸-OH.H-DL-谷氨酰-DL-半胱氨酸(1)-甘氨酸-OH 在科学研究中有多种应用:
化学: 用作研究肽合成和反应的模型化合物。
生物学: 研究其在细胞过程和信号通路中的作用。
医学: 潜在的治疗应用,包括药物递送和作为开发新药的支架。
工业: 用于生物材料的开发,以及各种工业过程中的组成部分。
作用机制
H-DL-谷氨酰-DL-半胱氨酸(1)-甘氨酸-OH.H-DL-谷氨酰-DL-半胱氨酸(1)-甘氨酸-OH 的作用机制涉及其与特定分子靶点和途径的相互作用。半胱氨酸残基可以形成二硫键,这在蛋白质折叠和稳定性中起着至关重要的作用。此外,该肽可以与细胞受体和酶相互作用,影响各种生物过程。
相似化合物的比较
类似化合物
独特性
H-DL-谷氨酰-DL-半胱氨酸(1)-甘氨酸-OH.H-DL-谷氨酰-DL-半胱氨酸(1)-甘氨酸-OH 由于其特定的氨基酸序列以及谷氨酸和半胱氨酸残基的存在而具有独特性。
属性
分子式 |
C20H32N6O12S2 |
|---|---|
分子量 |
612.6 g/mol |
IUPAC 名称 |
2-amino-5-[[3-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32N6O12S2/c21-9(2-4-14(28)29)17(34)26-12(19(36)24-6-16(32)33)8-40-39-7-11(18(35)23-5-15(30)31)25-13(27)3-1-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,35)(H,24,36)(H,25,27)(H,26,34)(H,28,29)(H,30,31)(H,32,33)(H,37,38) |
InChI 键 |
JRBLIKMXDVZVGD-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)
![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)

![4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid](/img/structure/B12098752.png)


amine](/img/structure/B12098762.png)


![1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B12098786.png)

![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)


